Cas no 1944-01-0 (1-Benzylcyclohexanol)
1-Benzylcyclohexanol Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanol,1-(phenylmethyl)-
- 1-benzylcyclohexan-1-ol
- 1-benzylcyclohexanol
- 1-benzyl-1-cyclohexanol
- 1-benzyl-cyclohexan-1-ol
- 1-Benzyl-cyclohexanol
- 1-Hydroxy-1-benzyl-cyclohexan
- AC1L2ML7
- CTK4E1522
- NSC406777
- SureCN2346342
- 1-(Phenylmethyl)cyclohexanol
- 1-(phenylmethyl)cyclohexan-1-ol
- 1-(phenylmethyl)-1-cyclohexanol
- MFCD00155242
- T5T2GNY756
- HMS1579A12
- CS-0353540
- BB 0218470
- NSC113513
- Z57479525
- NS00026342
- SCHEMBL2346342
- DTXSID10173072
- EINECS 217-740-7
- 1944-01-0
- Cambridge id 5152534
- benzylcyclohexanol
- NSC 406777
- AI3-05558
- AKOS003273934
- Cyclohexanol, 1-(phenylmethyl)-
- NSC-406777
- FT-0735992
- LS-07836
- FELACZRZMOTSPB-UHFFFAOYSA-N
- NSC 113513
- NSC-113513
- 1-Benzylcyclohexanol
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- MDL: MFCD00155242
- Inchi: 1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
- InChI Key: FELACZRZMOTSPB-UHFFFAOYSA-N
- SMILES: OC1(CC2C=CC=CC=2)CCCCC1
Computed Properties
- Exact Mass: 190.13584
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 299.9±9.0 °C at 760 mmHg
- Flash Point: 118.2±11.0 °C
- PSA: 20.23
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-Benzylcyclohexanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Benzylcyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM204020-1g |
1-Benzylcyclohexanol |
1944-01-0 | 95% | 1g |
$449 | 2021-06-15 | |
| Chemenu | CM204020-5g |
1-Benzylcyclohexanol |
1944-01-0 | 95% | 5g |
$1346 | 2021-06-15 | |
| Fluorochem | 042452-1g |
1-Benzylcyclohexanol |
1944-01-0 | 1g |
£307.00 | 2022-03-01 | ||
| Fluorochem | 042452-5g |
1-Benzylcyclohexanol |
1944-01-0 | 5g |
£1021.00 | 2022-03-01 | ||
| Fluorochem | 042452-10g |
1-Benzylcyclohexanol |
1944-01-0 | 10g |
£1633.00 | 2022-03-01 | ||
| TRC | B012035-250mg |
1-Benzylcyclohexanol |
1944-01-0 | 250mg |
$ 280.00 | 2022-06-07 | ||
| TRC | B012035-500mg |
1-Benzylcyclohexanol |
1944-01-0 | 500mg |
$ 465.00 | 2022-06-07 | ||
| TRC | B012035-1000mg |
1-Benzylcyclohexanol |
1944-01-0 | 1g |
$ 745.00 | 2022-06-07 | ||
| abcr | AB414632-500 mg |
1-Benzylcyclohexanol, 95%; . |
1944-01-0 | 95% | 500MG |
€254.60 | 2023-02-19 | |
| abcr | AB414632-1 g |
1-Benzylcyclohexanol, 95%; . |
1944-01-0 | 95% | 1g |
€322.50 | 2023-04-24 |
1-Benzylcyclohexanol Suppliers
1-Benzylcyclohexanol Related Literature
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J. W. Cook,C. L. Hewett J. Chem. Soc. 1936 62
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2. 262. The synthesis of compounds related to the sterols, bile acids, and oestrus-producing hormones. Part I. 1 : 2-cycloPentenophenanthreneJ. W. Cook,C. L. Hewett J. Chem. Soc. 1933 1098
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4. The preparation and conformation of 1-alkyl- and 1-aryl-4-t-butylcyclohexanolsG. D. Meakins,R. K. Percy,E. E. Richards,R. N. Young J. Chem. Soc. C 1968 1106
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J. W. Cook,C. L. Hewett J. Chem. Soc. 1934 365
Additional information on 1-Benzylcyclohexanol
Introduction to 1-Benzylcyclohexanol (CAS No. 1944-01-0)
1-Benzylcyclohexanol, identified by the chemical identifier CAS No. 1944-01-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexane ring substituted with a benzyl group and a hydroxyl functional group, has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The structural motif of 1-Benzylcyclohexanol combines the stability of the cyclohexane ring with the reactivity of the benzyl and hydroxyl moieties, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical properties of 1-Benzylcyclohexanol make it particularly useful in the development of pharmaceuticals. The presence of the hydroxyl group allows for further functionalization via esterification, etherification, or oxidation, while the benzyl group can serve as a protecting group for alcohols or as a precursor to more complex aromatic systems. These attributes have positioned 1-Benzylcyclohexanol as a key building block in the synthesis of biologically active compounds.
In recent years, research has highlighted the potential of 1-Benzylcyclohexanol in drug discovery. Its structural framework is reminiscent of several natural products and pharmacologically active molecules, suggesting that derivatives of this compound may exhibit therapeutic properties. For instance, studies have explored its utility in developing compounds that target neurological disorders, where the cyclohexanol moiety is believed to interact with specific biological receptors. The benzyl group, on the other hand, can be modified to enhance solubility or metabolic stability, crucial factors in drug design.
The synthesis of 1-Benzylcyclohexanol typically involves the reaction of benzyl bromide with cyclohexene in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. Alternatively, Grignard reactions or other organometallic methods can be employed to construct the cyclohexanol core. These synthetic pathways highlight the compound's accessibility and its role as a versatile intermediate in organic synthesis.
One of the most compelling aspects of 1-Benzylcyclohexanol is its role in developing chiral compounds. The cyclohexane ring can exist in two enantiomeric forms (R and S), and controlling this stereochemistry is crucial in pharmaceutical applications where enantiomeric purity can significantly impact efficacy and safety. Researchers have leveraged catalytic asymmetric methods to produce enantiomerically pure forms of 1-Benzylcyclohexanol, opening doors to tailored drug candidates with optimized biological profiles.
Recent advancements in computational chemistry have further enhanced the utility of 1-Benzylcyclohexanol. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of derivatives with improved binding affinities and selectivity. These computational approaches complement experimental efforts, enabling faster and more efficient drug discovery pipelines.
The material science applications of 1-Benzylcyclohexanol are also noteworthy. Its ability to form stable complexes with other molecules makes it a candidate for use in polymer chemistry and supramolecular assemblies. Researchers have explored its incorporation into functional materials that exhibit unique optical or electronic properties, underscoring its potential beyond traditional pharmaceutical applications.
In conclusion, 1-Benzylcyclohexanol (CAS No. 1944-01-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features, synthetic accessibility, and potential biological activity make it a cornerstone in modern chemical research. As methodologies for drug discovery and material science continue to evolve, compounds like 1-Benzylcyclohexanol will undoubtedly play an increasingly pivotal role in shaping future advancements.
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